N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
“N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide” is an organic compound that belongs to the class of imidazopyridines . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of “N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide” is complex, with multiple rings and functional groups. The imidazo[1,2-a]pyridine moiety is a key structural component .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Antiviral Applications
Imidazo[1,2-a]pyridines have shown promising antiviral properties . They can be used in the development of antiviral drugs, offering potential treatments for various viral diseases.
Antiulcer Applications
These compounds have also demonstrated antiulcer properties . This suggests they could be used in the creation of new treatments for ulcers.
Antibacterial Applications
Imidazo[1,2-a]pyridines have shown antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anticancer Applications
These compounds have been found to have anticancer properties . They could be used in the development of new cancer treatments.
Antifungal Applications
Imidazo[1,2-a]pyridines have demonstrated antifungal properties . This suggests they could be used in the creation of new antifungal treatments.
Antituberculosis Applications
These compounds have shown antituberculosis properties . This makes them potential candidates for the development of new antituberculosis drugs.
Cyclin-dependent Kinase (CDK) Inhibitors
This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in the regulation of the cell cycle, and their inhibition can be used in the treatment of various diseases, including cancer.
Calcium Channel Blockers
Imidazo[1,2-a]pyridines have been described as calcium channel blockers . These compounds can inhibit the movement of calcium ions through the cell’s calcium channels, which can be beneficial in the treatment of various conditions, such as high blood pressure and angina.
Future Directions
properties
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-16-6-5-13-24-15-19(23-21(16)24)14-22-27(25,26)20-11-9-18(10-12-20)17-7-3-2-4-8-17/h2-13,15,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELMSASLBYTVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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